![molecular formula C13H31PSn B14376591 Dibutyl[2-(trimethylstannyl)ethyl]phosphane CAS No. 90127-32-5](/img/structure/B14376591.png)
Dibutyl[2-(trimethylstannyl)ethyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl[2-(trimethylstannyl)ethyl]phosphane is a chemical compound that features a phosphane group bonded to a dibutyl group and a 2-(trimethylstannyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of dibutylphosphane with 2-(trimethylstannyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphane oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
Scientific Research Applications
Dibutyl[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibutyl[2-(trimethylstannyl)ethyl]phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding and subsequent chemical reactions. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the stannyl group.
2-(Tributylstannyl)thiophene: Contains a stannyl group but differs in the phosphane component.
Uniqueness
Dibutyl[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both the phosphane and stannyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in other similar compounds, making it a valuable reagent in various fields of research.
Properties
CAS No. |
90127-32-5 |
|---|---|
Molecular Formula |
C13H31PSn |
Molecular Weight |
337.07 g/mol |
IUPAC Name |
dibutyl(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C10H22P.3CH3.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;/h3-10H2,1-2H3;3*1H3; |
InChI Key |
MXQYGQVHWVJAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


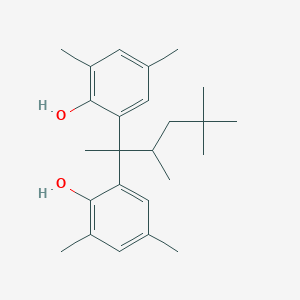
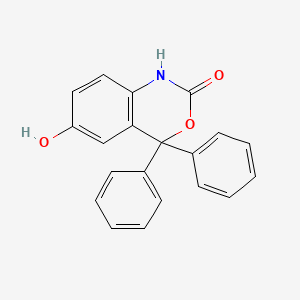

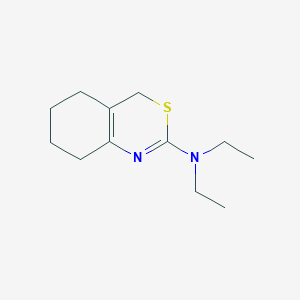
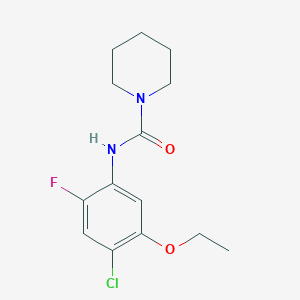


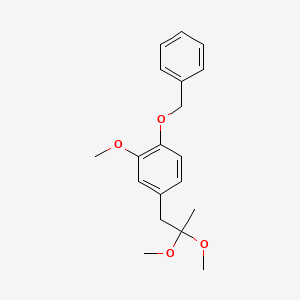
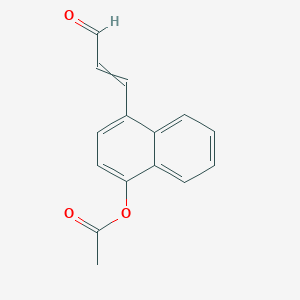
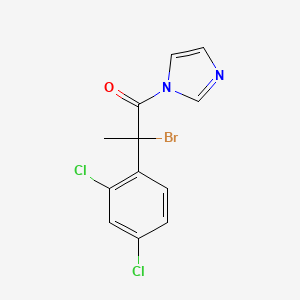
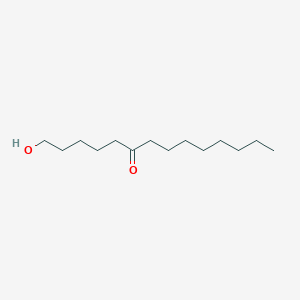
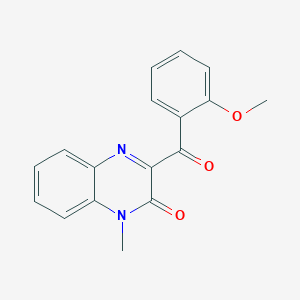
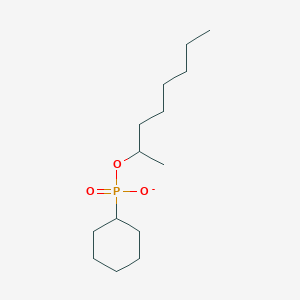
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
